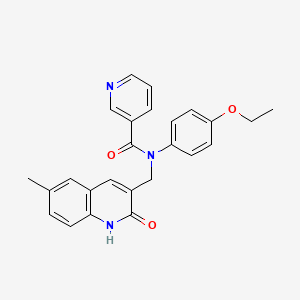
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as GSK-J4, is a selective inhibitor of the histone demethylase JMJD3/KDM6B. It has been widely used in scientific research to investigate the role of JMJD3 in various biological processes.
Mecanismo De Acción
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits the demethylase activity of JMJD3 by binding to its active site. JMJD3 is a histone demethylase that specifically removes the trimethylation mark from lysine 27 of histone H3 (H3K27me3), leading to the activation of gene expression. 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits this process by preventing the removal of H3K27me3, thereby inhibiting the expression of JMJD3 target genes.
Biochemical and Physiological Effects
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have various biochemical and physiological effects. It inhibits the differentiation of Th17 cells and promotes the generation of Tregs by regulating the expression of key transcription factors (Kruidenier et al., 2012). It also inhibits the growth and metastasis of cancer cells by regulating the expression of genes involved in cell proliferation, migration, and invasion (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019). In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells by activating the p53 pathway (Wang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its specificity for JMJD3. It does not inhibit other histone demethylases, making it a valuable tool for studying the role of JMJD3 in various biological processes. However, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has some limitations. It has low solubility in water, which can affect its bioavailability and toxicity. In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have off-target effects on other enzymes, such as lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs) (Kruidenier et al., 2012; Wang et al., 2018).
Direcciones Futuras
There are several future directions for the use of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. One direction is to investigate the role of JMJD3 in other biological processes, such as development, metabolism, and aging. Another direction is to develop more potent and selective inhibitors of JMJD3/KDM6B for therapeutic use. Finally, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine can be used in combination with other drugs to enhance their efficacy and reduce their side effects in cancer treatment.
Métodos De Síntesis
The synthesis of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves several steps, including the preparation of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl) morpholine and the reduction of the nitro group to an amino group. The detailed synthesis method has been described in a patent application by GlaxoSmithKline (WO 2012/012862 A1).
Aplicaciones Científicas De Investigación
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used in various scientific research fields, including epigenetics, immunology, and cancer research. It has been shown to inhibit the differentiation of Th17 cells and promote the generation of Tregs, suggesting its potential use in the treatment of autoimmune diseases (Kruidenier et al., 2012). 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has also been used to study the role of JMJD3 in cancer progression. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and glioblastoma (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019).
Propiedades
IUPAC Name |
4-[2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)17-19-16(20-26-17)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPBAUPWQVIFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
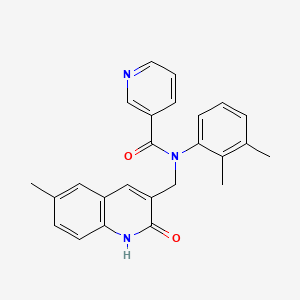
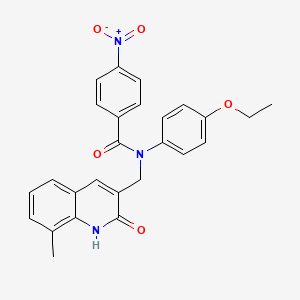
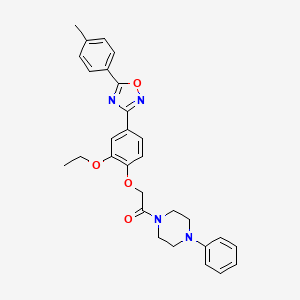
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)

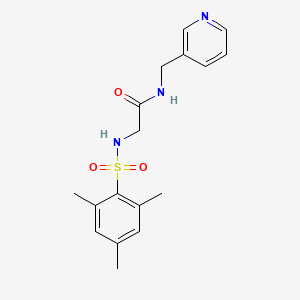
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)
